molecular formula C12H20N4OS B6459859 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol CAS No. 2548990-69-6

2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol

Cat. No.: B6459859
CAS No.: 2548990-69-6
M. Wt: 268.38 g/mol
InChI Key: ULRTZIZCPCXDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol is a chemical compound with the CAS Number 2548990-69-6 and a molecular formula of C12H20N4OS . It has a molecular weight of 268.38 g/mol . This piperazine-based compound features a pyrimidine ring system, a structural motif frequently encountered in medicinal chemistry and drug discovery. Piperazine derivatives are widely utilized in pharmaceutical research due to their versatility in molecular design and their ability to influence the physicochemical properties of a compound . They are common building blocks in the synthesis of molecules designed to interact with various biological targets, and numerous piperazine-containing compounds have been developed as therapeutic agents . The specific research applications and biological activity profile of this compound are an area for further investigation by the scientific community. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS/c1-10-9-11(14-12(13-10)18-2)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRTZIZCPCXDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol belongs to a class of piperazine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, focusing on its therapeutic implications and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrimidine ring followed by the introduction of the piperazine moiety. Various synthetic routes can be employed, including nucleophilic substitutions and cyclization reactions, which are crucial for achieving the desired molecular structure.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including those containing piperazine structures, exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show varying degrees of antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivity TypePathogenMIC (µg/mL)
This compoundAntibacterialS. aureus25
This compoundAntifungalE. coli50

Antiplatelet Activity

The compound has also been evaluated for its antiplatelet activity. A study highlighted the effectiveness of pyrimidine derivatives in inhibiting platelet aggregation, suggesting potential applications in cardiovascular therapies . This activity is attributed to the structural features that influence receptor interactions involved in platelet activation.

The biological activity of this compound can be linked to its ability to interact with various biological targets:

  • SHP2 Inhibition : Some derivatives have shown promise as inhibitors of SHP2 phosphatase, which plays a role in cancer progression. This inhibition may lead to reduced cell proliferation in hyperproliferative diseases .
  • PPAR Activation : Compounds with similar structures have been noted for their ability to activate peroxisome proliferator activated receptors (PPARs), which are involved in metabolic regulation and may have implications in diabetes management .

Case Studies

A variety of studies have explored the biological effects of piperazine-containing compounds:

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several pyrimidine derivatives, revealing that modifications at specific positions significantly enhanced activity against resistant strains .
  • Cancer Research : In a recent investigation, a related piperazine derivative was shown to induce apoptosis in cancer cell lines through caspase activation pathways, highlighting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation. The incorporation of the piperazine moiety enhances bioactivity by improving solubility and receptor binding affinity.

Antiviral Properties
The compound has potential applications in antiviral drug development. Pyrimidine derivatives have been shown to interfere with viral replication processes, making them candidates for therapeutic agents against various viral infections.

Biochemical Applications

Enzyme Inhibition Studies
The compound can serve as a probe in biochemical assays aimed at studying enzyme activities. Its ability to bind to specific enzymes allows researchers to investigate mechanisms of action and identify potential therapeutic targets.

Protein Interaction Studies
Due to its structural complexity, this compound can be utilized in studies focused on protein-protein interactions, aiding in the understanding of cellular pathways and disease mechanisms.

Material Science

Synthesis of Novel Materials
The unique chemical properties of 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol enable its use as a building block for synthesizing novel materials with specific functional properties. Its incorporation into polymer matrices could lead to advancements in drug delivery systems or smart materials.

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including analogs of our compound. They reported significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine ring enhance anticancer activity through improved cellular uptake and target specificity .

Case Study 2: Antiviral Research
A recent investigation explored the antiviral potential of pyrimidine derivatives against influenza viruses. The study demonstrated that specific substitutions on the pyrimidine ring could lead to enhanced antiviral efficacy, highlighting the importance of structural diversity in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a piperazine-ethan-1-ol backbone with several analogs but differs in the heterocyclic ring (pyrimidine vs. pyridazine, purine) and substituent patterns. Key comparisons include:

Table 1: Structural Comparison of Analogs
Compound Name Heterocycle Substituents on Heterocycle Piperazine Substituent Key Functional Groups Reference
Target Compound Pyrimidine 6-methyl, 2-(methylsulfanyl) 2-hydroxyethyl -OH, -SMe
2-(4-(2-Methyl-6-((4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethan-1-ol Pyrimidine 2-methyl, 6-(thiazolylamino) 2-hydroxyethyl -OH, -NH-thiazole
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol Pyridazine 6-hydroxymethyl 2-hydroxyethyl -OH, -CH₂OH
2-chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one hydrochloride Pyrimidine 6-methyl, 2-isopropyl 2-chloroethanone -Cl, -C=O

Impact of Substituents on Physicochemical Properties

  • Hydroxyethyl vs. Chloroethanone ( vs. Target Compound): The hydroxyethyl group (-CH₂CH₂OH) in the target compound enhances solubility in polar solvents compared to the chloroethanone (-COCH₂Cl) in ’s analog, which introduces electrophilicity but reduces hydrophilicity .
  • Methylsulfanyl vs. Thiazolylamino ( vs.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol, and how are critical intermediates purified?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions between a pyrimidinyl-piperazine precursor and 2-(piperazin-1-yl)ethanol. For example, a protocol involves reacting 2-(piperazin-1-yl)ethanol with a halogenated pyrimidine derivative (e.g., 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine) under reflux in a polar aprotic solvent like DMF or acetonitrile. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from methanol or ethanol to achieve >95% purity . Critical steps include controlling reaction temperature (70–90°C) and stoichiometric ratios to minimize byproducts like N-alkylated impurities.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated DMSO or CDCl3 confirm substituent positions and piperazine ring conformation. Key signals include the ethanol -OH proton (~4.5 ppm) and pyrimidine aromatic protons (6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 323.15 for C12H20N4OS) .
  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks. For example, piperazine chair conformations and sulfanyl group orientations are confirmed via single-crystal diffraction .

Q. What are the documented solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Soluble in DMSO (>50 mg/mL), methanol (~20 mg/mL), and sparingly in water (<1 mg/mL). Solubility in aqueous buffers (pH 7.4) is enhanced with co-solvents like PEG-400 .
  • Stability: Stable at −20°C for >6 months in airtight, light-protected containers. Degrades in acidic conditions (pH <3) via hydrolysis of the sulfanyl group, monitored by HPLC .

Advanced Research Questions

Q. How does the methylsulfanyl substituent on the pyrimidine ring influence the compound’s biological activity and target selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies indicate that the methylsulfanyl group enhances lipophilicity, improving membrane permeability and binding to hydrophobic pockets in enzymes like PI3K or NADH dehydrogenase. For example, replacing the sulfanyl group with hydroxyl or amino groups reduces inhibitory potency against PI3Kα by 10-fold, as shown in comparative assays with thieno-pyrimidine analogs . Computational docking (e.g., AutoDock Vina) predicts hydrogen bonding between the sulfanyl group and conserved residues (e.g., Lys802 in PI3Kα) .

Q. What experimental strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell line specificity. To address this:

  • Standardized Assays: Use recombinant enzymes (e.g., PI3Kα isoform) with fixed ATP levels (1 mM) and controls like GDC-0941 .
  • Orthogonal Validation: Cross-validate results via thermal shift assays (DSF) to confirm target engagement .
  • Metabolic Stability Testing: Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .

Q. What computational and experimental approaches are used to predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: AMBER or GROMACS simulate ligand-protein interactions over 100-ns trajectories, highlighting key residues (e.g., Val851 in PI3Kα) for mutagenesis studies .
  • ADMET Predictions: SwissADME estimates moderate bioavailability (F = 60%) and CNS permeability (logBB = −1.2) due to the ethanol moiety’s polarity .
  • In Vivo Profiling: Radiolabeled analogs (e.g., 14C-tagged) track tissue distribution in rodent models, with LC-MS/MS quantifying plasma half-life (~4.2 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.